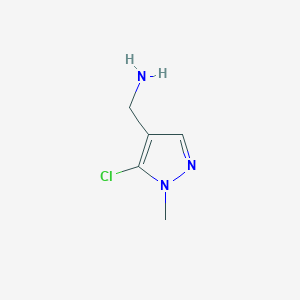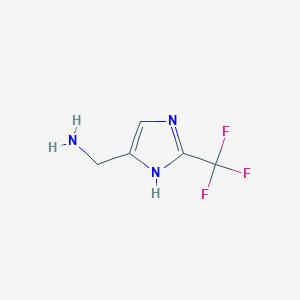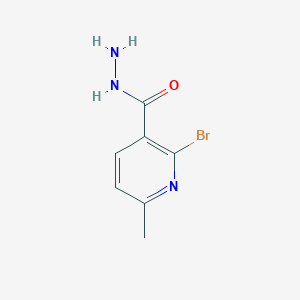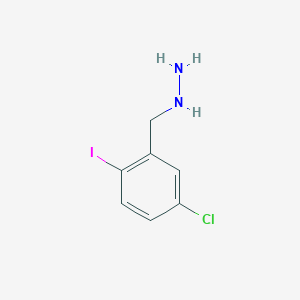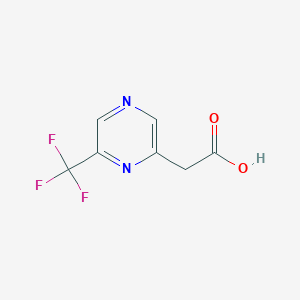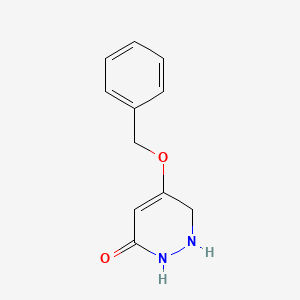![molecular formula C10H9Cl2N3O3S2 B12970391 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a chloro group, a morpholine ring, and a sulfonyl chloride group attached to a thienopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the chloro and morpholine groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group.
Preparation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of Chloro and Morpholine Groups: The chloro group is typically introduced via chlorination reactions, while the morpholine ring is added through nucleophilic substitution reactions.
Sulfonylation Reaction: The final step involves the reaction of the intermediate compound with a sulfonyl chloride reagent under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the sulfonyl chloride group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Compounds with altered oxidation states and functional groups.
Hydrolysis Products: Sulfonic acids and related compounds.
科学研究应用
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride can be compared with other thienopyrimidine derivatives:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Similar core structure but with a carbaldehyde group instead of a sulfonyl chloride group.
4-Morpholinothieno[3,2-d]pyrimidine Derivatives: Various derivatives with different substituents on the thienopyrimidine core.
Uniqueness
The presence of the sulfonyl chloride group in this compound makes it unique compared to other similar compounds
属性
分子式 |
C10H9Cl2N3O3S2 |
|---|---|
分子量 |
354.2 g/mol |
IUPAC 名称 |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2N3O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2 |
InChI 键 |
VRHMTWRPVKXYFN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
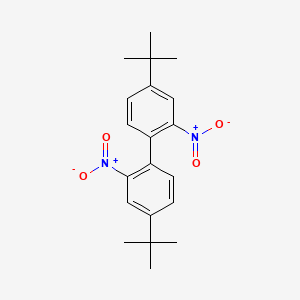
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)


